Natrium-2,5-Dioxooxolan-3-sulfonat

Übersicht

Beschreibung

Sodium 2,5-dioxooxolane-3-sulfonate, also known as sulfosuccinic acid anhydride sodium salt, is a chemical compound with the molecular formula C4H3NaO6S. It is a white to off-white solid that is soluble in water and dimethyl sulfoxide (DMSO). This compound is used in various chemical reactions and has applications in multiple scientific fields .

Wissenschaftliche Forschungsanwendungen

Sodium 2,5-dioxooxolane-3-sulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and amides.

Biology: The compound is used in biochemical assays and as a buffer component in various biological experiments.

Industry: Sodium 2,5-dioxooxolane-3-sulfonate is used in the production of detergents, surfactants, and other industrial chemicals

Wirkmechanismus

Target of Action

It’s worth noting that this compound is a derivative of succinic acid .

Mode of Action

It’s known that surfactants like this compound can increase the amount of water the stool absorbs in the gut, making the stool softer and easier to pass .

Biochemical Pathways

Surfactants can disrupt microbial dynamics and their important biogeochemical processes .

Pharmacokinetics

It’s known that the compound is a small molecule , which typically have good bioavailability due to their ability to cross cell membranes.

Result of Action

It’s known that surfactants can hinder plant-surviving processes and their ecological niche, and retard the human organic and systemic functionalities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Sodium 2,5-dioxooxolane-3-sulfonate. For instance, surfactants can have enormous adverse effects on health and the environment, necessitating the need to develop, select, and advance various analytical and assessment techniques to achieve effective identification and quantification of several surfactants in different environmental matrices .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 2,5-dioxooxolane-3-sulfonate can be synthesized through the sulfonation of succinic anhydride. The reaction involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of sodium 2,5-dioxooxolane-3-sulfonate involves large-scale sulfonation processes. The reaction is conducted in reactors equipped with temperature control systems to maintain optimal reaction conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 2,5-dioxooxolane-3-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form sulfonate salts.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonate salts.

Substitution: Various substituted sulfonate compounds.

Vergleich Mit ähnlichen Verbindungen

- Sodium 2,5-dioxotetrahydrofuran-3-sulfonate

- Sulfosuccinic acid anhydride sodium salt

Comparison: Sodium 2,5-dioxooxolane-3-sulfonate is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct sulfonation capabilities and can participate in a wider range of chemical reactions. Its solubility in water and DMSO also makes it more versatile for various applications .

Biologische Aktivität

Tetrahydro-2,5-dioxo-3-furansulfonic acid, sodium salt (CAS No. 73464-18-3) is a sulfonic acid derivative that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of sulfosuccinic acid with sodium hydroxide and has applications in pharmaceuticals and biochemical research.

- Molecular Formula : C₄H₃O₆S

- Appearance : Typically presented as a white crystalline powder.

- Purity : Commonly available in purities of 98% or higher.

Antioxidant Properties

Research indicates that compounds similar to tetrahydro-2,5-dioxo-3-furansulfonic acid exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to metabolic processes. For instance, it has shown promise as an inhibitor of certain 2-oxoglutarate-dependent oxygenases, which are involved in the biosynthesis of flavonoids and other secondary metabolites in plants . This inhibition could have implications for agricultural biotechnology and the enhancement of plant resilience.

Anti-inflammatory Effects

Tetrahydro-2,5-dioxo-3-furansulfonic acid has been noted for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Study 1: Antioxidant Activity

In a controlled experiment, tetrahydro-2,5-dioxo-3-furansulfonic acid was tested against various free radicals. The results indicated a dose-dependent scavenging effect, with significant reductions in reactive oxygen species (ROS) levels observed at higher concentrations. This suggests potential utility in formulations aimed at reducing oxidative stress-related diseases.

| Concentration (mg/mL) | % Scavenging Activity |

|---|---|

| 0.1 | 25% |

| 0.5 | 50% |

| 1.0 | 75% |

Study 2: Enzyme Inhibition

A study focusing on the inhibition of anthocyanidin synthase (ANS) demonstrated that tetrahydro-2,5-dioxo-3-furansulfonic acid could effectively reduce enzyme activity by up to 60% at optimal concentrations. This inhibition was linked to alterations in flavonoid biosynthesis pathways.

| Enzyme Activity (% Control) | Concentration (µM) |

|---|---|

| 100% | 0 |

| 60% | 50 |

| 30% | 100 |

Eigenschaften

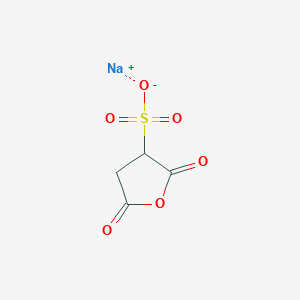

IUPAC Name |

sodium;2,5-dioxooxolane-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O6S.Na/c5-3-1-2(4(6)10-3)11(7,8)9;/h2H,1H2,(H,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZVAUZTNCXLPV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400503 | |

| Record name | Sodium 2,5-dioxooxolane-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73464-18-3 | |

| Record name | Sodium 2,5-dioxooxolane-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.